molecular formula C20H19NO3 B14212437 9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid CAS No. 825649-79-4

9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid

Cat. No.: B14212437
CAS No.: 825649-79-4
M. Wt: 321.4 g/mol
InChI Key: PCVCWYWQXCRTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a xanthene core structure, which is fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a xanthene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the xanthene or piperidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidin-4-ylidene)acetic acid
  • N-(1-Methylpiperidin-4-ylidene)acetohydrazide
  • 1-Benzylpiperidin-4-ylidene)-1-phenylethylamine

Uniqueness

Compared to similar compounds, 9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid stands out due to its unique xanthene core structure, which imparts distinct chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

825649-79-4

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

9-(1-methylpiperidin-4-ylidene)xanthene-3-carboxylic acid

InChI

InChI=1S/C20H19NO3/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)24-18-12-14(20(22)23)6-7-16(18)19/h2-7,12H,8-11H2,1H3,(H,22,23)

InChI Key

PCVCWYWQXCRTLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=C(C=C(C=C3)C(=O)O)OC4=CC=CC=C42)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.